molecular formula C17H17NO3 B1664829 DNA-PK Inhibitor V CAS No. 404009-46-7

DNA-PK Inhibitor V

Katalognummer B1664829
CAS-Nummer: 404009-46-7
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: FALILNHGILFDLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

AMA37 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study DNA repair mechanisms.

    Biology: Employed in research on cellular responses to DNA damage.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA-PK.

    Industry: Utilized in the development of new therapeutic agents and research tools.

Wirkmechanismus

AMA37 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks. The inhibition of DNA-PK leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells. The molecular targets and pathways involved include:

    DNA-PK: The primary target of AMA37.

    Cell Cycle Arrest: AMA37 can induce cell cycle arrest at the G2/M phase.

    Apoptosis: The accumulation of DNA damage can trigger apoptotic pathways.

Safety and Hazards

While specific safety and hazard information for DNA-PK Inhibitor V is not available, a novel DNA-PK inhibitor, SY-7021, has demonstrated good PK properties and acceptable safety profiles in in vivo studies .

Zukünftige Richtungen

DNA-PK Inhibitor V and other DNA-PK inhibitors are being considered as promising strategies for cancer therapy, especially when combined with DNA-damaging treatments . Ongoing studies may further inform our understanding of the safety, tolerability, and efficacy of DNA-PK inhibitors in combination with other therapeutic agents in the treatment of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AMA37 involves the reaction of arylmorpholine with specific reagents under controlled conditions. The detailed synthetic route includes:

    Starting Materials: Arylmorpholine and other specific reagents.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of AMA37 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the reaction.

    Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

AMA37 undergoes various chemical reactions, including:

    Oxidation: AMA37 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert AMA37 into reduced forms.

    Substitution: Substitution reactions involving AMA37 can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    NU7441: Another DNA-PK inhibitor with similar properties.

    KU60648: A potent DNA-PK inhibitor used in research.

    CC-115: A dual inhibitor of DNA-PK and mTOR.

Uniqueness of AMA37

AMA37 is unique due to its selective inhibition of DNA-PK and its reversible, ATP-competitive nature. This selectivity and reversibility make it a valuable tool in research, particularly in studies focused on DNA repair and cancer therapy.

Eigenschaften

IUPAC Name

(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALILNHGILFDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587895
Record name [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404009-46-7
Record name [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for preparing Example 34, 4-(4-morpholinyl)-salicylaldehyde (1.0 g, 5 mmol) and phenyllithium (1.8 M solution in tetrahydrofuran, 6.0 mL, 11 mmol) were converted to the product (387 mg, 28%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
387 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNA-PK Inhibitor V
Reactant of Route 2
Reactant of Route 2
DNA-PK Inhibitor V
Reactant of Route 3
Reactant of Route 3
DNA-PK Inhibitor V
Reactant of Route 4
Reactant of Route 4
DNA-PK Inhibitor V
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
DNA-PK Inhibitor V
Reactant of Route 6
Reactant of Route 6
DNA-PK Inhibitor V

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.